molecular formula C11H14N2O3 B15141462 Aldh3A1-IN-2

Aldh3A1-IN-2

Cat. No.: B15141462
M. Wt: 222.24 g/mol
InChI Key: GAIBXTKNUDDQMR-UHFFFAOYSA-N
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Description

Aldh3A1-IN-2 is a chemical compound known for its inhibitory effects on the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1) This enzyme is part of the aldehyde dehydrogenase family, which plays a crucial role in the oxidation of aldehydes to carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aldh3A1-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions: Aldh3A1-IN-2 undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehydes to carboxylic acids.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Aldh3A1-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its role in cellular metabolism and enzyme inhibition.

    Medicine: Explored for its potential in cancer therapy, particularly in targeting cancer stem cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Aldh3A1-IN-2 exerts its effects by inhibiting the activity of the enzyme aldehyde dehydrogenase 3A1. This inhibition disrupts the normal metabolic processes involving aldehydes, leading to the accumulation of these compounds within cells. The molecular targets and pathways involved include the NAD(P)-dependent oxidation pathway and the regulation of cellular redox states.

Comparison with Similar Compounds

    Aldehyde Dehydrogenase 1A1 Inhibitor: Another inhibitor targeting a different isoform of the aldehyde dehydrogenase family.

    Aldehyde Dehydrogenase 2 Inhibitor: Specifically inhibits the ALDH2 isoform, with distinct applications and effects.

Uniqueness: Aldh3A1-IN-2 is unique in its specificity for the ALDH3A1 enzyme, making it a valuable tool for studying the specific functions and roles of this enzyme in various biological processes. Its selective inhibition allows for targeted research and therapeutic applications, distinguishing it from other aldehyde dehydrogenase inhibitors.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-(diethylamino)-3-nitrobenzaldehyde

InChI

InChI=1S/C11H14N2O3/c1-3-12(4-2)10-6-5-9(8-14)7-11(10)13(15)16/h5-8H,3-4H2,1-2H3

InChI Key

GAIBXTKNUDDQMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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